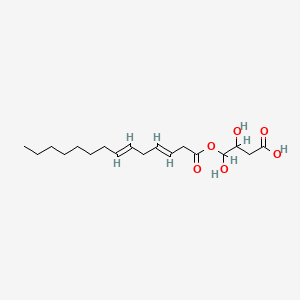
Antifoam B
Descripción
These compounds are composed of glycerol molecules esterified with fatty acids that have carbon chain lengths ranging from C14 (tetradecanoic acid) to C18 (octadecanoic acid), including monounsaturated fatty acids with C16 (hexadecenoic acid) and C18 (octadecenoic acid) chain lengths . They are commonly used in various industrial applications due to their surfactant properties .
Propiedades
Número CAS |
67701-29-5 |
|---|---|
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3,4-dihydroxy-4-[(3E,6E)-tetradeca-3,6-dienoyl]oxybutanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)24-18(23)15(19)14-16(20)21/h8-9,11-12,15,18-19,23H,2-7,10,13-14H2,1H3,(H,20,21)/b9-8+,12-11+ |
Clave InChI |
HRNGDAQBEIFYGL-MVKOLZDDSA-N |
SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
SMILES isomérico |
CCCCCCC/C=C/C/C=C/CC(=O)OC(C(CC(=O)O)O)O |
SMILES canónico |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Otros números CAS |
67701-29-5 |
Descripción física |
Liquid |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antifoam B are typically synthesized through an esterification reaction. This process involves the reaction of glycerol with fatty acids in the presence of an acid catalyst . The reaction begins with the protonation of the carboxylic acid, followed by the nucleophilic addition of glycerol to the carbonyl carbon of the acid. An intermediate product is formed, which then loses a water molecule and a proton to yield the ester .
Industrial Production Methods
In industrial settings, the production of these glycerides involves the esterification of glycerol with fatty acids under controlled conditions. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to increase the reaction rate and yield . The final products are mono-, di-, and tri-esters of glycerol, depending on the molar ratios of the reactants and the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Antifoam B can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert unsaturated fatty acids to their saturated counterparts.
Hydrolysis: Hydrolysis of glycerides results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium or nickel) is commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of glycerides.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Hydrolysis: Glycerol and free fatty acids.
Aplicaciones Científicas De Investigación
Antifoam B have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in biological membranes and lipid metabolism.
Medicine: Investigated for their potential use in drug delivery systems and as components of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of glycerides, C14-18 and C16-18-unsatd., involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into biological membranes, affecting membrane fluidity and permeability. They may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: These compounds are similar in structure but have slightly different fatty acid compositions.
Glycerides, C14-18 and C16-22-unsatd.: These compounds include longer-chain unsaturated fatty acids.
Uniqueness
Antifoam B are unique due to their specific fatty acid composition, which imparts distinct physical and chemical properties. Their balanced hydrophilic-lipophilic properties make them particularly effective as surfactants and emulsifiers in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


